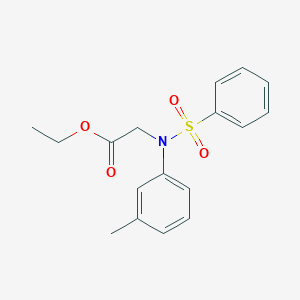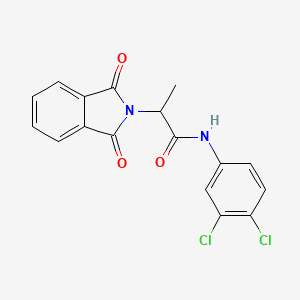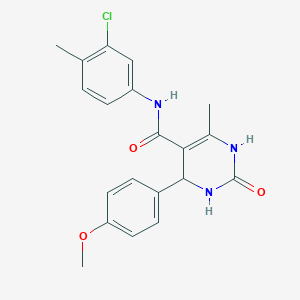
2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate, also known as DMBCO-Piv, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery and development.
Mécanisme D'action
2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate binds to the transmembrane domain of GPR35 and induces a conformational change that activates the receptor. This activation leads to the recruitment of β-arrestin and the activation of downstream signaling pathways such as the ERK1/2 and PI3K/Akt pathways. 2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate has been shown to have a higher potency and selectivity for GPR35 compared to other G protein-coupled receptors, making it a valuable tool for studying the physiological functions of GPR35.
Biochemical and Physiological Effects
2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate has been shown to have various biochemical and physiological effects, including the modulation of immune response, inflammation, and nociception. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, indicating its potential as an anti-inflammatory agent. 2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate has also been shown to reduce pain sensitivity in animal models of neuropathic pain, suggesting its potential as an analgesic agent.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate has several advantages for lab experiments, including its high potency and selectivity for GPR35, its well-established synthesis method, and its ability to induce downstream signaling pathways. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to establish its safety and efficacy in vivo.
Orientations Futures
There are several future directions for research on 2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate, including the development of new drugs targeting GPR35 for various diseases such as inflammatory bowel disease, neuropathic pain, and cancer. Further studies are also needed to investigate the safety and efficacy of 2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate in vivo and to elucidate the molecular mechanisms underlying its biochemical and physiological effects. Additionally, the development of new synthetic methods for 2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate and its derivatives may lead to the discovery of novel compounds with improved potency and selectivity for GPR35.
Méthodes De Synthèse
2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate can be synthesized through a multi-step process that involves the reaction of 2-aminobenzimidazole with ethyl acetoacetate to form 2-ethyl-3-(1-methyl-1H-benzimidazol-2-yl)but-2-en-1-one. This intermediate is then reacted with 7-hydroxy-4H-chromen-4-one and pivalic anhydride to form 2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate. The synthesis method of 2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate has been optimized to achieve high yields and purity, making it a suitable candidate for further research.
Applications De Recherche Scientifique
2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate has been extensively studied for its potential applications in drug discovery and development. It acts as a potent and selective agonist for the G protein-coupled receptor GPR35, which is involved in various physiological processes such as inflammation, immune response, and nociception. 2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate has been shown to activate GPR35 in a dose-dependent manner and induce downstream signaling pathways, making it a promising target for the development of new drugs for various diseases.
Propriétés
IUPAC Name |
[2,6-diethyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4/c1-7-15-13-16-21(14-20(15)32-25(30)26(3,4)5)31-19(8-2)22(23(16)29)24-27-17-11-9-10-12-18(17)28(24)6/h9-14H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYOWIFRPUUUDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)C(C)(C)C)OC(=C(C2=O)C3=NC4=CC=CC=C4N3C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-diethyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-methyl-3-nitrobenzamide](/img/structure/B5186732.png)
![7-benzoyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5186735.png)
![5-{[4-(2,4-dichlorophenoxy)butanoyl]amino}isophthalic acid](/img/structure/B5186739.png)
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-5-phenyl-3-isoxazolecarboxamide](/img/structure/B5186742.png)
![2-{4-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1-piperazinyl}ethanol](/img/structure/B5186752.png)

![N-(2-methylbenzyl)-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B5186772.png)

![N-[({3-[(2,4-dichlorobenzoyl)amino]phenyl}amino)carbonothioyl]-1-naphthamide](/img/structure/B5186787.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B5186794.png)
![ethyl 5-hydroxy-1-[2-hydroxy-2-(4-nitrophenyl)ethyl]-2-methyl-1H-indole-3-carboxylate](/img/structure/B5186800.png)

